molecular formula C22H12Cl2N2O6 B11662088 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid

2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B11662088
M. Wt: 471.2 g/mol
InChI Key: OAESRWZQBCWASH-YBEGLDIGSA-N
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Description

2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated benzoic acid moiety, a furan ring, and a chlorophenyl-substituted trioxotetrahydropyrimidinylidene group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid typically involves multi-step organic reactions. One possible synthetic route includes the following steps:

    Formation of the trioxotetrahydropyrimidinylidene intermediate: This step involves the reaction of 4-chlorobenzaldehyde with urea and an appropriate catalyst under reflux conditions to form the trioxotetrahydropyrimidinylidene intermediate.

    Synthesis of the furan ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-furylcarbinol derivative.

    Coupling of the intermediates: The trioxotetrahydropyrimidinylidene intermediate is then coupled with the furan ring precursor using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.

    Introduction of the benzoic acid moiety: The final step involves the chlorination of the benzoic acid moiety and its subsequent attachment to the coupled intermediate through a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The presence of multiple functional groups suggests that the compound may engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid
  • 2-chloro-5-(5-{(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid
  • 2-chloro-5-(5-{(Z)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both chlorinated aromatic rings and a trioxotetrahydropyrimidinylidene moiety may result in unique interactions with molecular targets, making it a valuable compound for further research.

Properties

Molecular Formula

C22H12Cl2N2O6

Molecular Weight

471.2 g/mol

IUPAC Name

2-chloro-5-[5-[(Z)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H12Cl2N2O6/c23-12-2-4-13(5-3-12)26-20(28)16(19(27)25-22(26)31)10-14-6-8-18(32-14)11-1-7-17(24)15(9-11)21(29)30/h1-10H,(H,29,30)(H,25,27,31)/b16-10-

InChI Key

OAESRWZQBCWASH-YBEGLDIGSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/C(=O)NC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C(=O)NC2=O)Cl

Origin of Product

United States

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